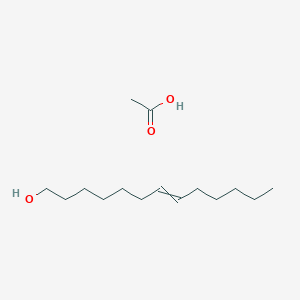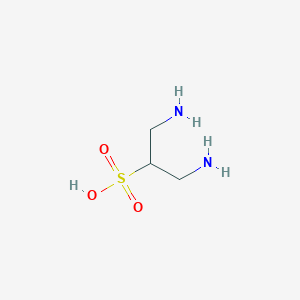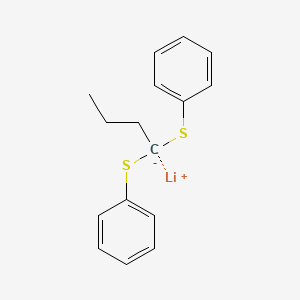
Acetic acid;tridec-7-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tridec-7-en-1-ol is an organic compound that combines the properties of acetic acid and tridec-7-en-1-ol. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. Tridec-7-en-1-ol is an unsaturated alcohol with a long carbon chain and a double bond at the seventh position. This compound is of interest due to its unique combination of functional groups, which can lead to diverse chemical behaviors and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridec-7-en-1-ol typically involves the esterification of acetic acid with tridec-7-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:
CH3COOH+C13H25OH→CH3COOC13H25+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The process typically includes the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The unreacted starting materials can be recycled to improve efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tridec-7-en-1-ol can undergo various chemical reactions, including:
Esterification: As mentioned, it can be formed through esterification.
Hydrolysis: The ester bond can be hydrolyzed back to acetic acid and tridec-7-en-1-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridec-7-en-1-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in tridec-7-en-1-ol can be reduced to form a saturated alcohol.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst.
Major Products
Hydrolysis: Acetic acid and tridec-7-en-1-ol.
Oxidation: Tridec-7-enal (aldehyde) or tridec-7-enoic acid (carboxylic acid).
Reduction: Tridecan-1-ol (saturated alcohol).
Aplicaciones Científicas De Investigación
Acetic acid;tridec-7-en-1-ol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals
Mecanismo De Acción
The mechanism of action of acetic acid;tridec-7-en-1-ol depends on its chemical structure and the functional groups present. The ester bond can undergo hydrolysis, releasing acetic acid and tridec-7-en-1-ol, which can then interact with various molecular targets. Acetic acid can act as a weak acid, donating protons and participating in acid-base reactions. Tridec-7-en-1-ol can interact with lipid membranes due to its hydrophobic long carbon chain, potentially disrupting membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food preservation and chemical synthesis.
Tridec-7-en-1-ol: An unsaturated alcohol with applications in the fragrance industry.
Ethyl acetate: An ester formed from acetic acid and ethanol, commonly used as a solvent.
Uniqueness
Acetic acid;tridec-7-en-1-ol is unique due to its combination of a carboxylic acid and a long-chain unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in different fields .
Propiedades
Número CAS |
56577-30-1 |
|---|---|
Fórmula molecular |
C15H30O3 |
Peso molecular |
258.40 g/mol |
Nombre IUPAC |
acetic acid;tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h6-7,14H,2-5,8-13H2,1H3;1H3,(H,3,4) |
Clave InChI |
DUXHPCUIYXFENO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)



![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
